Product packaging for 7-Methyl-6-oxa-9-azaspiro[4.5]decane(Cat. No.:CAS No. 1018608-06-4)

7-Methyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B2650801
CAS No.: 1018608-06-4
M. Wt: 155.241
InChI Key: UTVSZYNMYJKCEY-UHFFFAOYSA-N
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Description

7-Methyl-6-oxa-9-azaspiro[4.5]decane is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. Compounds featuring the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for treating pain, anxiety, and movement disorders . The unique three-dimensional structure of spiro scaffolds like this one often contributes to improved selectivity and metabolic stability in drug candidates, making them valuable templates for designing new bioactive molecules. This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this building block in library synthesis, lead optimization, and exploring structure-activity relationships (SAR). For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2650801 7-Methyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1018608-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-6-10-7-9(11-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVSZYNMYJKCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 7 Methyl 6 Oxa 9 Azaspiro 4.5 Decane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecule's preferred shapes and the distribution of electrons within its bonds.

Conformational Landscape and Energy Minima Analysis

The spirocyclic nature of 7-Methyl-6-oxa-9-azaspiro[4.5]decane, featuring a shared carbon atom between a piperidine (B6355638) and an oxazolidine (B1195125) ring, suggests a complex conformational landscape. The piperidine ring can adopt chair, boat, and twist-boat conformations, while the oxazolidine ring has its own set of puckered conformations. The interplay between these two rings, along with the orientation of the methyl group, would result in numerous possible conformers.

A thorough computational analysis would involve a systematic search of the potential energy surface to identify all stable conformers, which correspond to energy minima. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental or computational data.

ConformerPiperidine Ring ConformationMethyl Group OrientationRelative Energy (kcal/mol)
1aChairEquatorial0.00
1bChairAxial2.5
2aTwist-BoatEquatorial-like5.8
2bTwist-BoatAxial-like7.2

Electronic Structure, Bonding Characteristics, and Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations would reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of primary importance. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Bonding characteristics, such as bond lengths and angles, would be precisely calculated and compared to standard values for similar chemical environments to identify any unusual structural features.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Analysis for Key Synthetic Pathways

For any proposed synthesis of this compound, computational methods can be used to model the reaction pathway. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants to products. By locating the transition state for each step of a proposed synthesis, chemists can understand the energetic barriers that must be overcome for the reaction to proceed. Properties of the transition state, such as its geometry and vibrational frequencies, provide crucial insights into the mechanism of the reaction.

Energetic Profiles and Kinetic Studies of Chemical Transformations

Once the reactants, transition states, and products for a reaction have been computationally identified, a complete energetic profile can be constructed. This profile maps out the energy of the system as the reaction progresses, showing the activation energies for each step. The activation energy is directly related to the rate of the reaction, allowing for a computational estimation of reaction kinetics. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and efficiency of the synthesis.

Table 2: Hypothetical Activation Energies for a Proposed Synthetic Step This table is illustrative and not based on published experimental or computational data.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1Ring-closing reaction25.4
Step 2Methylation of the nitrogen atom15.2

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a novel or sparsely studied compound like this compound, computational methods are invaluable for postulating its spectral characteristics. These predictions are typically grounded in quantum mechanical calculations, most notably Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts computationally has become a standard procedure to aid in the assignment of experimental spectra and to confirm proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The presence of two heteroatoms (oxygen and nitrogen) in the six-membered ring is expected to cause significant downfield shifts for adjacent carbon and hydrogen atoms. The spirocyclic nature of the carbon at position 5 creates a unique quaternary environment that is also distinct.

Below are the predicted ¹H and ¹³C NMR chemical shifts for the compound, calculated using DFT methods. These values are relative to a standard reference (Tetramethylsilane - TMS) and provide a theoretical fingerprint of the molecule's magnetic environment.

Predicted ¹H NMR Chemical Shifts

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H on C1/C4 1.55 - 1.70 Multiplet Protons on the cyclopentane (B165970) ring adjacent to the spirocenter.
H on C2/C3 1.40 - 1.55 Multiplet Protons on the cyclopentane ring.
H on C7 3.75 - 3.90 Multiplet Proton deshielded by the adjacent oxygen atom (O6).
H on C8 2.60 - 2.75 Multiplet Protons adjacent to the nitrogen atom (N9).
H on C10 2.80 - 2.95 Multiplet Protons adjacent to the nitrogen atom (N9).
H on N9 1.90 - 2.20 Broad Singlet Labile proton on the nitrogen atom; shift can be concentration and solvent dependent.

Predicted ¹³C NMR Chemical Shifts

Atom Position Predicted Chemical Shift (δ, ppm) Notes
C1/C4 35 - 40 Carbons of the cyclopentane ring adjacent to the spirocenter.
C2/C3 24 - 28 Carbons of the cyclopentane ring.
C5 75 - 80 Quaternary spiro carbon, deshielded by the adjacent oxygen atom.
C7 70 - 75 Carbon atom bonded to oxygen and carrying the methyl group.
C8 50 - 55 Carbon atom adjacent to the nitrogen.
C10 45 - 50 Carbon atom adjacent to the nitrogen.

Vibrational Frequency Analysis (IR)

For this compound, the predicted IR spectrum would be dominated by vibrations associated with its key functional groups: the N-H bond of the secondary amine, the C-O-C linkage of the ether-like portion of the morpholine (B109124) ring, and the various C-H and C-C bonds of the aliphatic rings.

Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch 3350 - 3450 Medium Characteristic of a secondary amine. The band may be broad.
C-H Stretch (Aliphatic) 2850 - 2980 Strong Arises from CH, CH₂, and CH₃ groups in the spiro system.
N-H Bend 1580 - 1650 Medium Bending vibration of the secondary amine.
C-H Bend 1440 - 1470 Medium Scissoring and bending modes of the CH₂ and CH₃ groups.
C-O Stretch 1080 - 1150 Strong Asymmetric stretching of the C-O-C ether linkage.

Mass Spectrometry Fragmentation Pattern Prediction

Predicting the fragmentation of a molecule in a mass spectrometer is essential for interpreting its mass spectrum. Computational approaches can simulate the ionization and subsequent bond-breaking events that occur. For a molecule like this compound (molar mass: 169.26 g/mol ), fragmentation is expected to be directed by the heteroatoms, which are sites of preferential ionization and charge localization.

Upon ionization (e.g., via electron impact), the molecular ion ([M]⁺• at m/z = 169) would likely undergo fragmentation pathways initiated by the nitrogen or oxygen atoms. Alpha-cleavage (cleavage of a bond adjacent to a heteroatom) is a dominant pathway for amines and ethers. The most probable fragmentation events would involve the opening of the six-membered ring.

Plausible Mass Spectrometry Fragmentation Pathways and Predicted Fragments

m/z Value Proposed Fragment Ion Fragmentation Pathway
169 [C₁₀H₁₉NO]⁺• Molecular Ion
154 [C₉H₁₆NO]⁺ Loss of a methyl radical (•CH₃) from the molecular ion.
114 [C₆H₁₂NO]⁺ Cleavage of the spiro-junction, loss of a cyclopentyl radical.
98 [C₅H₈NO]⁺ Alpha-cleavage at C8-C7 followed by ring opening and further fragmentation.
70 [C₄H₈N]⁺ Common fragment from piperidine-like structures resulting from ring cleavage.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While quantum mechanical calculations provide insights into the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For this compound, MD simulations would be particularly useful for understanding the following aspects:

Conformational Landscape of the Six-Membered Ring: The substituted morpholine-like ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can reveal the relative populations of these conformers, the energy barriers between them, and how quickly the ring interconverts from one form to another. The presence of the spiro-fusion and the methyl group at C7 will create specific steric constraints that influence the preferred conformation.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can be used to study how the solvent interacts with the molecule. This is particularly relevant for the N-H group, which can act as a hydrogen bond donor, and the oxygen atom, which can act as a hydrogen bond acceptor. These simulations can predict the structure of the solvation shell and its impact on the conformational preferences of the solute molecule.

Role of 7 Methyl 6 Oxa 9 Azaspiro 4.5 Decane As a Building Block in Complex Chemical Synthesis

Precursor to Structurally Diverse Organic Molecules with Advanced Architectures

The 7-Methyl-6-oxa-9-azaspiro[4.5]decane scaffold serves as a versatile starting point for the generation of a wide array of organic molecules. The inherent functionalities of this building block, including the secondary amine and the ether linkage, allow for a multitude of chemical transformations. Research on analogous structures, such as 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, has demonstrated the potential for derivatization to yield compounds with interesting pharmacological profiles. nih.gov In one study, this related spirocyclic core was modified at the 6-position with benzyl, 3-indolylmethyl, or 4-indolylmethyl groups to explore their potential as dopamine (B1211576) agonists. nih.gov

The synthesis of various oxa-azaspiro[4.5]decane derivatives highlights the adaptability of this scaffold. For instance, a diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method showcases the ability to construct the core spiro[4.5]decane skeleton with high diastereoselectivity, providing access to a range of structurally complex molecules. researchgate.net The resulting compounds can serve as precursors for further synthetic elaborations.

The following table summarizes examples of related oxa-azaspiro[4.5]decane derivatives and their synthetic utility:

DerivativeSynthetic ApplicationReference
6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanesPrecursors to potential dopamine agonists nih.gov
Dearomatic 2-oxa-7-azaspiro[4.5]decane derivativesBuilding blocks for polycyclic furans and pyrroles via Diels-Alder reactions researchgate.net
1-oxa-8-azaspiro[4.5]decane derivativesScaffolds for selective σ1 receptor ligands nih.gov

Potential Applications as Chiral Auxiliary or Ligand in Asymmetric Catalysis

While specific studies detailing the use of this compound as a chiral auxiliary or ligand in asymmetric catalysis are not extensively documented in the available literature, the inherent chirality of this spirocyclic system suggests its potential in this area. The enantioselective synthesis of spirocycles is a significant focus in organic chemistry due to their unique three-dimensional structures. researchgate.net Chiral spirocyclic compounds can act as ligands for metal catalysts, inducing stereoselectivity in a variety of chemical transformations.

The development of enantioselective synthetic routes to spiro compounds is an active area of research. researchgate.net The rigidity of the spirocyclic framework and the defined spatial orientation of substituents make such molecules attractive candidates for chiral ligands. The nitrogen and oxygen atoms within the this compound scaffold could potentially coordinate to metal centers, creating a chiral environment that could influence the stereochemical outcome of a catalyzed reaction. Further research would be required to explore and validate the application of enantiomerically pure this compound or its derivatives in asymmetric catalysis.

Construction of Multicyclic and Spirocyclic Frameworks Beyond the Initial Core

The this compound core is not only a destination in synthesis but also a starting point for the construction of more elaborate multicyclic and spirocyclic systems. The functional handles present on the scaffold can be utilized for ring-forming reactions, expanding the molecular complexity.

A notable example with a related scaffold involves the use of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives in Diels-Alder reactions. researchgate.net This demonstrates the potential to build additional rings onto the spirocyclic core, leading to the formation of polycyclic furans and pyrroles with high yields and excellent diastereoselectivities. researchgate.net Such transformations are valuable for accessing novel and complex molecular architectures that are of interest in drug discovery and materials science.

The ability to further functionalize and elaborate the oxa-azaspiro[4.5]decane skeleton is a key feature of its utility as a building block. The strategic application of cyclization reactions can lead to the creation of intricate three-dimensional structures that are difficult to access through other synthetic routes.

Strategic Integration into DNA-Encoded Libraries (DELs) for Chemical Space Exploration and Diversity-Oriented Synthesis

DNA-encoded libraries (DELs) have emerged as a powerful tool for the discovery of novel bioactive molecules by enabling the screening of vast numbers of compounds. nih.gov The design of DELs often relies on the use of central scaffolds that can be decorated with a variety of chemical building blocks. The this compound scaffold is a prime candidate for incorporation into DELs due to its drug-like properties and synthetic tractability.

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. nih.gov Azaspirocycles are recognized as important scaffolds in chemistry-driven drug discovery, and DOS strategies have been developed for their synthesis. nih.gov While direct integration of this compound into a DEL has not been specifically reported, the synthesis of other azaspirocyclic compounds for DEL applications has been demonstrated. rsc.org

The central scaffold in a DEL plays a crucial role in predisposing the orientation of the appended building blocks, which can significantly impact ligand affinity for a protein target. nih.gov The rigid and three-dimensional nature of the this compound core could provide a well-defined presentation of chemical diversity, potentially enhancing the productivity of DEL screening campaigns. The amenability of the scaffold to a variety of chemical transformations is also a key consideration for its use in the multistep syntheses required for DEL construction. rsc.org

Future Perspectives and Emerging Research Directions in the Chemistry of 7 Methyl 6 Oxa 9 Azaspiro 4.5 Decane

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

One promising area is the development of electrosynthetic methods. The "eSpiro" process, for instance, utilizes the anodic oxidation of malonic acids to construct spiroketals without the need for metals or harsh acid catalysts, offering a more sustainable alternative. rsc.org Adapting such an electrochemical approach could provide a novel route to key intermediates for 7-Methyl-6-oxa-9-azaspiro[4.5]decane. Furthermore, tandem reactions that form multiple bonds in a single operation are becoming increasingly important. A recently developed relay catalysis system using gold and palladium has been shown to produce 2-oxa-7-azaspiro[4.5]decane derivatives diastereoselectively under mild conditions. researchgate.netresearchgate.net Applying this type of cooperative catalysis could streamline the synthesis of the target compound.

Biocatalysis represents another frontier, where enzymes are used to perform specific chemical transformations with high selectivity and under environmentally benign conditions. nih.gov Research into identifying or engineering enzymes, such as oxidoreductases or hydrolases, capable of constructing the azaspiroketal core could lead to highly efficient and sustainable synthetic pathways.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

FeatureTraditional RouteEmerging Sustainable Route
Catalyst Strong acids (e.g., H₂SO₄) or heavy metalsBiocatalyst (enzyme) or electrochemistry
Solvents Chlorinated hydrocarbons (e.g., DCM)Water, ethanol, or solvent-free conditions
Reaction Steps Multiple, with intermediate isolationOne-pot or tandem reaction
Byproducts Stoichiometric waste from reagentsMinimal, often just water
Energy Input High temperatures (reflux)Room temperature or slightly elevated

Advanced Mechanistic Studies of Under-Explored Reactivity Modes

A deeper understanding of the formation and reactivity of the this compound system requires advanced mechanistic studies. While the general principles of spiroketalization are known, the specific influence of the nitrogen atom in the piperidine (B6355638) ring and the methyl group on stereochemical outcomes and stability is an area ripe for investigation.

Future research could employ a combination of experimental and computational techniques to elucidate reaction mechanisms. acs.org In-situ spectroscopic monitoring, using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time data on the formation of intermediates and transition states. numberanalytics.com Kinetic studies can help determine the rate-determining steps of synthetic reactions and quantify the electronic and steric effects of substituents. numberanalytics.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in modeling reaction pathways. acs.org These theoretical studies can predict the most likely transition states, explain the origins of stereoselectivity, and guide the design of more efficient catalysts and reaction conditions. Such studies could explore, for example, whether the spirocyclization proceeds through an SN1-like or SN2-like mechanism and how the nitrogen atom participates in or influences the key bond-forming steps. acs.org

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

In the realm of compound design, generative AI models can explore the chemical space around the core scaffold to design new derivatives. nih.gov By combining a generator model with a predictor model that estimates biological activity or other properties, researchers can guide the AI to create novel molecules with a high probability of possessing desired characteristics, which can then be prioritized for synthesis. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Prediction Suggests novel synthetic routes from commercially available starting materials. engineering.org.cnDiscovery of more efficient and cost-effective syntheses.
Reaction Optimization Predicts optimal reaction conditions (e.g., catalyst, solvent, temp) to maximize yield. beilstein-journals.orgReduced experimental workload and faster process development.
Property Prediction Estimates physicochemical and biological properties of virtual derivatives.Prioritization of synthetic targets with high potential.
Generative Design Creates novel molecular structures based on the core scaffold with optimized properties. nih.govAccelerated discovery of new chemical entities.

Exploration of New Chemical Transformations and Derivatization Strategies

Future work will undoubtedly focus on exploring the reactivity of the this compound scaffold to generate a diverse library of new compounds. Derivatization strategies can target several key positions on the molecule.

The nitrogen atom of the piperidine ring is a prime site for functionalization. N-alkylation, N-acylation, or N-arylation could be used to attach a wide variety of substituents, modulating the compound's steric and electronic properties. Another key area for exploration is C-H functionalization, a powerful strategy for directly converting carbon-hydrogen bonds into new functional groups, thus avoiding the need for pre-functionalized substrates.

The spiroketal moiety itself, while generally stable, could be a target for ring-opening reactions under specific conditions to yield functionalized piperidine derivatives. Furthermore, the existing methyl group or the aliphatic backbone could be functionalized through radical-based reactions to introduce further diversity. acs.org The development of these new chemical transformations will be essential for creating analogues and probing the structure-activity relationships of this promising heterocyclic system.

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